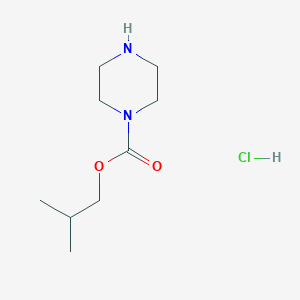
2-Methylpropyl piperazine-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpropyl piperazine-1-carboxylate hydrochloride is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is often used in medicinal chemistry due to its unique structural and physicochemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl piperazine-1-carboxylate hydrochloride typically involves the reaction of piperazine with isobutylene carbonate. This reaction forms 2-methyl-2-hydroxypropyl piperazine-1-carboxylate, which is then converted to its hydrochloride salt . The reaction conditions often include refluxing the mixture of piperazine and isobutylene carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process ensures the production of an essentially pure compound, which is crucial for its application in medicinal chemistry .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylpropyl piperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired product is formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative. Substitution reactions can result in various substituted piperazine derivatives .
Applications De Recherche Scientifique
2-Methylpropyl piperazine-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Methylpropyl piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. It may act as a receptor modulator or enzyme inhibitor, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other piperazine derivatives such as:
- 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate
- 3-Methyl-1-(2-methylphenyl)piperazine hydrochloride
- 1-(2-Methoxynaphthalen-1-yl)methylpiperazine hydrochloride
Uniqueness
2-Methylpropyl piperazine-1-carboxylate hydrochloride is unique due to its specific structural features, which confer distinct physicochemical properties and biological activities.
Propriétés
Formule moléculaire |
C9H19ClN2O2 |
|---|---|
Poids moléculaire |
222.71 g/mol |
Nom IUPAC |
2-methylpropyl piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-8(2)7-13-9(12)11-5-3-10-4-6-11;/h8,10H,3-7H2,1-2H3;1H |
Clé InChI |
OFKGCLVLBHMKTF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(=O)N1CCNCC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


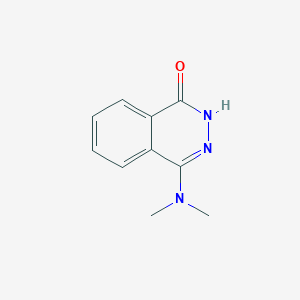
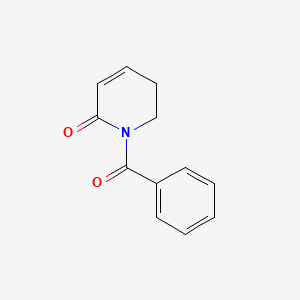
![6,6'-(2-(2,4-Dihydroxyphenyl)-2-oxoethane-1,1-diyl)bis(3-amino-5H-imidazo[2,1-c][1,2,4]triazol-5-one)](/img/structure/B13030037.png)
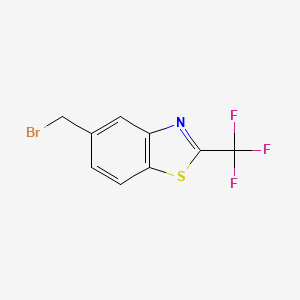
![3-Phenylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13030058.png)
![4-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13030061.png)
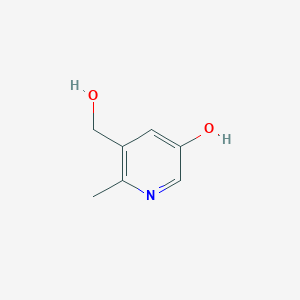

![4-chloro-3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13030072.png)
![methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13030077.png)
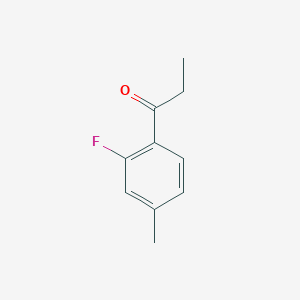
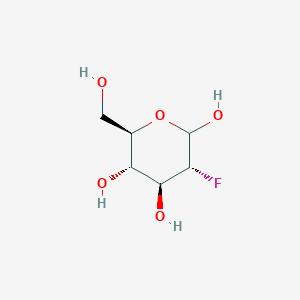
![8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13030089.png)

